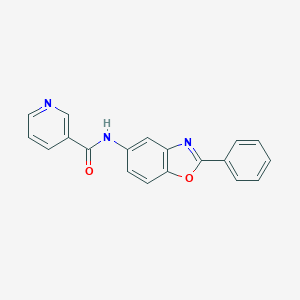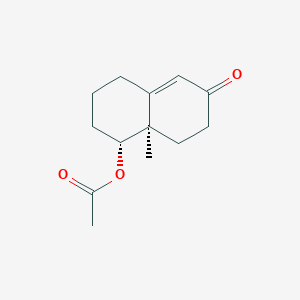
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate, also known as MON, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. In
Applications De Recherche Scientifique
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and their inhibition by 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate results in a reduction in these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate have been extensively studied. It has been shown to inhibit the growth of cancer cells and reduce inflammation and pain in animal models. Additionally, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate has been shown to have a positive effect on bone formation and may be a potential treatment for osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate in lab experiments is its stability and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate. One area of interest is its potential as a treatment for osteoporosis. Additionally, further studies are needed to determine its efficacy and safety as an anti-tumor agent. Finally, the development of new synthesis methods for 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate could lead to the discovery of new compounds with similar therapeutic properties.
Conclusion
In conclusion, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate is a synthetic compound that has potential therapeutic applications due to its anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action involves the inhibition of the COX enzyme, and it has been shown to have positive effects on bone formation. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new drugs with similar therapeutic properties.
Méthodes De Synthèse
The synthesis of 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate can be achieved through a multistep process that involves the reaction of 2-methyl-1,3-cyclohexanedione with acetic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product, 8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate.
Propriétés
Nom du produit |
8a-Methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenyl acetate |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
[(1R,8aR)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalen-1-yl] acetate |
InChI |
InChI=1S/C13H18O3/c1-9(14)16-12-5-3-4-10-8-11(15)6-7-13(10,12)2/h8,12H,3-7H2,1-2H3/t12-,13-/m1/s1 |
Clé InChI |
IZUFGEIDJGKEJU-CHWSQXEVSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CCCC2=CC(=O)CC[C@@]12C |
SMILES |
CC(=O)OC1CCCC2=CC(=O)CCC12C |
SMILES canonique |
CC(=O)OC1CCCC2=CC(=O)CCC12C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)

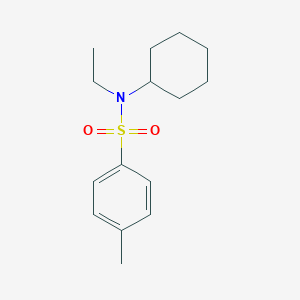

![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
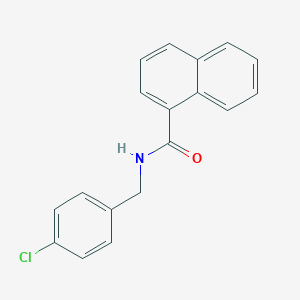
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
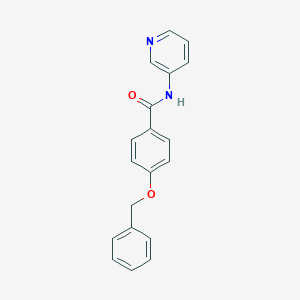
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)
